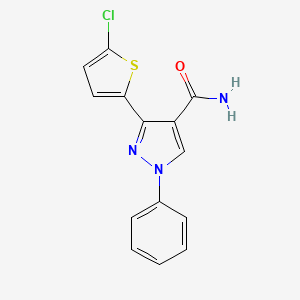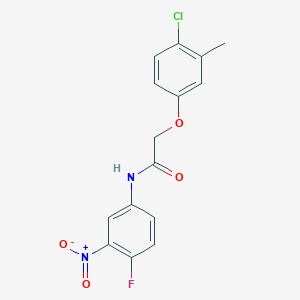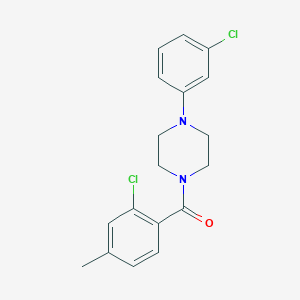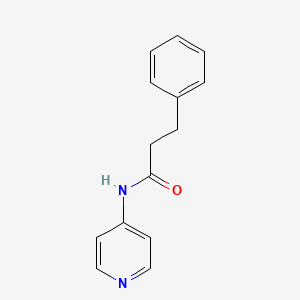![molecular formula C14H15N3O2 B5841901 3-(2-methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea](/img/structure/B5841901.png)
3-(2-methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea is an organic compound that features a urea linkage between a methoxyphenyl group and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with a pyridin-2-ylmethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyphenyl)-1-[(pyridin-2-yl)methyl]urea.
Reduction: Formation of 2-methoxyaniline and pyridin-2-ylmethylamine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The urea linkage can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyphenyl)-1-[(pyridin-2-yl)methyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methoxyphenyl)-1-[(pyridin-3-yl)methyl]urea: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
3-(2-Methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea is unique due to the specific positioning of the methoxy and pyridinyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-8-3-2-7-12(13)17-14(18)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHOHQMKGNGFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
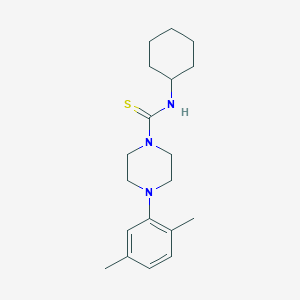
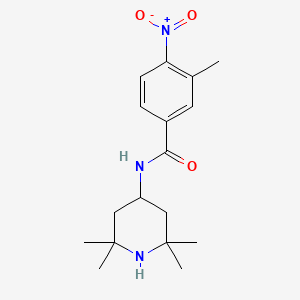
![1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide](/img/structure/B5841834.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B5841854.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)
![4-[(4-ethylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5841867.png)
![Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-](/img/structure/B5841872.png)
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
